Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Description

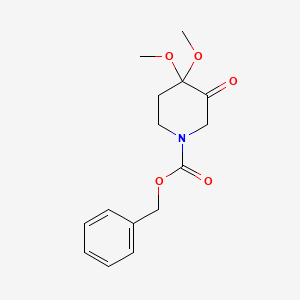

Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate is a piperidine-derived compound characterized by a benzyl ester group at the 1-position, a 3-oxo (keto) group, and two methoxy substituents at the 4-positions of the piperidine ring. Piperidine derivatives are widely used as intermediates in pharmaceutical synthesis, and the presence of functional groups like methoxy and oxo moieties may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-19-15(20-2)8-9-16(10-13(15)17)14(18)21-11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXGGAWNQKSLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1=O)C(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate and related compounds, based on structural and functional group analysis:

Key Observations:

Functional Group Impact on Reactivity: The 3-oxo group in the target compound and its tert-butyl analog allows for keto-enol tautomerism and participation in condensation or nucleophilic addition reactions, distinguishing them from the 4-amino and ethoxy-oxopropyl derivatives. The benzyl ester group is more labile under hydrogenolytic conditions compared to the tert-butyl ester, which is stable under basic/acidic conditions but cleavable via strong acids .

Physical Properties: The dimethoxy and oxo groups increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to the less-polar ethoxy-oxopropyl derivative . The 4-amino derivative exhibits a defined melting point (68°C), suggesting higher crystallinity than the liquid ethoxy-oxopropyl analog .

The target compound’s hazards are inferred to align with benzyl ester analogs.

Applications: The target compound and its tert-butyl analog are likely used as intermediates in drug synthesis, leveraging their oxo groups for further functionalization. The 4-amino derivative serves as a precursor for amide bond formation in peptide-mimetic drugs , while the ethoxy-oxopropyl variant may act as a solvent or lipid-like scaffold .

Research Findings and Implications

Synthetic Utility :

- Piperidine carboxylates with electron-withdrawing groups (e.g., oxo, methoxy) are preferred in reactions requiring electrophilic activation. For example, the 3-oxo group in the target compound could facilitate hydrazone formation for Schiff base synthesis.

This suggests that the target compound’s benzyl group and polar substituents may enhance bioavailability or target binding in drug candidates.

Stability Considerations :

- The tert-butyl analog’s stability under diverse conditions makes it suitable for long-term storage, whereas the benzyl ester in the target compound may require inert atmospheres to prevent hydrolysis or oxidation .

Biological Activity

Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉NO₅

- Molecular Weight : Approximately 293.32 g/mol

- Structure : The compound features a piperidine ring with a benzyl group and two methoxy groups attached to the carbon backbone.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in neurotransmission. The structural features of the compound enhance its binding affinity to these targets, potentially modulating their activity.

Interaction with Receptors

Research indicates that the compound may act as an inhibitor or modulator of specific receptors, which can lead to therapeutic effects in neurological disorders. The presence of methoxy groups is believed to enhance lipophilicity, improving membrane permeability and receptor binding capabilities.

Antiviral Activity

Recent studies have indicated that compounds related to piperidines, including this compound, exhibit antiviral properties. For instance, similar piperidine derivatives have shown low micromolar activity against influenza A/H1N1 viruses . This suggests potential applications in developing antiviral therapeutics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in various biochemical pathways. For example, it has been suggested that this compound could serve as a scaffold for designing inhibitors targeting fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and anxiety disorders .

Case Studies and Research Findings

- Neuroprotective Effects :

- Antiproliferative Activity :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl + Dimethoxy + Piperidine | Neuroprotective, Antiviral |

| Tert-butyl-4-oxopiperidine-1-carboxylate | Tert-butyl instead of benzyl | Moderate enzyme inhibition |

| Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Difluoro substituents | Enhanced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.